molecular formula C11H10F2O2 B1428075 2-(3,4-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid CAS No. 1267009-28-8

2-(3,4-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid

Cat. No. B1428075
M. Wt: 212.19 g/mol
InChI Key: BZIXVZCPWVTUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid (DFMCA) is a cyclopropane derivative that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. DFMCA has been found to possess unique pharmacological properties that make it a promising candidate for the development of new drugs.

Scientific Research Applications

For example, research on perfluorinated acids, including perfluorinated carboxylates (PFCAs), discusses environmental persistence and bioaccumulation potential, highlighting the importance of understanding such properties in environmental science and technology (Conder et al., 2008)[https://consensus.app/papers/pfcas-review-comparison-criteria-compounds-conder/6a7f10e050975289a48d735cad9a6df3/?utm_source=chatgpt]. Another relevant study focuses on the microbial degradation of polyfluoroalkyl chemicals, which is crucial for assessing the environmental fate of such compounds (Liu & Mejia Avendaño, 2013)[https://consensus.app/papers/degradation-polyfluoroalkyl-chemicals-environment-liu/a0882e107b1c53378ea3c0a8f34fa8ee/?utm_source=chatgpt].

Additionally, research into cyclopropane derivatives, such as the oxidation of methylene groups activated by adjacent cyclopropane rings, provides insights into synthetic methodologies that could be applicable to the synthesis or modification of the compound (Sedenkova et al., 2018)[https://consensus.app/papers/oxyfunctionalization-ch2group-activated-adjacent-sedenkova/41cdd2424cda5d53a8e97cf979fceb6d/?utm_source=chatgpt]. This highlights the compound's relevance in organic synthesis and potential applications in developing new organic compounds with specific functionalities.

properties

IUPAC Name

2-(3,4-difluorophenyl)-2-methylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c1-11(5-7(11)10(14)15)6-2-3-8(12)9(13)4-6/h2-4,7H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIXVZCPWVTUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 2
2-(3,4-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 3
2-(3,4-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 4
2-(3,4-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 5
2-(3,4-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 6
2-(3,4-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid

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